An In-depth Technical Guide to ADH-6 TFA: A Potent Inhibitor of Mutant p53 Aggregation
An In-depth Technical Guide to ADH-6 TFA: A Potent Inhibitor of Mutant p53 Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to ADH-6 TFA, a novel tripyridylamide compound with significant potential in cancer therapy. ADH-6 TFA functions by abrogating the self-assembly of aggregated mutant tumor suppressor protein p53, thereby restoring its normal transcriptional activity and inducing cell cycle arrest and apoptosis in cancer cells.
Core Compound: ADH-6 and the Role of TFA
ADH-6 is a tripyridylamide compound identified through the screening of an oligopyridylamide library.[1] It has been shown to effectively target and dissociate aggregates of the mutant p53 protein in human cancer cells.[1][2][3]
The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid commonly used in organic synthesis and purification of peptides and other small molecules.[4][5][6] It is utilized as a counterion to improve the solubility and stability of the active compound, ADH-6, without altering its biological activity.[3]
Chemical Structure and Properties
The chemical structure of the core ADH-6 molecule is that of a substituted tripyridylamide. The trifluoroacetate salt, ADH-6 TFA, has the following properties:
| Property | Value | Source |
| CAS Number | 2990065-87-5 | [2][7][8][9][10] |
| Molecular Formula | C31H37F3N8O11 | [8] |
| Molecular Weight | 754.67 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [2] |
| SMILES | O=C(C1=NC(OCCCN)=C(NC(C2=NC(OCCCN)=C(NC(C3=NC(OCCCC)=C(--INVALID-LINK--=O)C=C3)=O)C=C2)=O)C=C1)OC | [2] |
Mechanism of Action: Restoring p53 Function
Missense mutations in the p53 gene, which occur in over 50% of human cancers, often lead to the production of a mutant p53 protein that is prone to aggregation.[1] These aggregates are not only inactive as tumor suppressors but can also gain new oncogenic functions. ADH-6 directly addresses this pathology.
The mechanism of action of ADH-6 involves the following key steps:
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Binding to Mutant p53: ADH-6 binds to the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD).[2][3][11]
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Inhibition of Aggregation: This binding abrogates the self-assembly of mutant p53 into amyloid-like aggregates.[1]
-
Dissociation of Existing Aggregates: ADH-6 can also dissociate pre-formed mutant p53 aggregates within cancer cells.[2][3]
-
Restoration of Transcriptional Activity: By preventing and reversing aggregation, ADH-6 restores the normal transcriptional activity of the p53 protein.[1][2][3]
-
Induction of Apoptosis: The reactivated p53 can then induce the expression of its target genes, such as MDM2 and the pro-apoptotic Bax, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][2][3]
This targeted approach allows ADH-6 to selectively induce cytotoxicity in cancer cells harboring mutant p53, while showing no toxicity to healthy tissues with wild-type p53.[1]
Below is a diagram illustrating the signaling pathway affected by ADH-6.
Caption: Mechanism of action of ADH-6 in mutant p53-driven cancers.
Quantitative Data
The biological activity of ADH-6 has been characterized through various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Assay | Source |
| Binding Affinity (Ki) | 366 nM | p53 mutant R248W DBD-derived peptide | [12] |
| EC50 (24h) | 2.7 µM | MIA PaCa-2 cells | [12] |
| EC50 (48h) | 2.5 µM | MIA PaCa-2 cells | [12] |
| Effective Concentration (Inhibition of aggregation) | 25 µM (10h) | pR248W dot blot assay | [2] |
| Effective Concentration (Dissociation of aggregates) | 5 µM (6h) | MIA PaCa-2 cells | [2][3] |
| In vivo dosage | 15 mg/kg (i.p.) | MIA PaCa-2 xenografts | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further investigation of the effects of ADH-6.
Synthesis of ADH-6
The synthesis of tripyridylamide compounds like ADH-6 is a multi-step process. While the exact, detailed protocol for ADH-6 is found in the supplementary information of the primary research article by Palanikumar et al., the general approach involves the sequential coupling of substituted pyridine (B92270) carboxylic acids and aminopyridines.
A generalized workflow for the synthesis is presented below:
Caption: Generalized workflow for the synthesis of ADH-6.
p53 Aggregation Assay (Thioflavin T)
This assay is used to monitor the aggregation of p53 in vitro and the effect of inhibitors like ADH-6.
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Protein Preparation: Recombinant mutant p53 protein is expressed and purified.
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Assay Buffer: Prepare an aggregation buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.2).
-
Thioflavin T (ThT) Preparation: Prepare a stock solution of ThT in a suitable solvent like ethanol.
-
Assay Setup: In a microplate, combine the mutant p53 protein, ADH-6 (or vehicle control), and ThT in the aggregation buffer.
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time. An increase in fluorescence indicates protein aggregation.
-
Data Analysis: Plot ThT fluorescence against time to generate aggregation curves. Compare the curves for ADH-6 treated samples to the control to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of ADH-6 to the mutant p53 protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
-
Cell Treatment: Treat cells expressing mutant p53 with ADH-6 or a vehicle control for a specified time.
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Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble mutant p53 in each sample using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature. A shift of the melting curve to higher temperatures in the presence of ADH-6 indicates target engagement.
Conclusion
ADH-6 TFA is a promising small molecule inhibitor that targets a key pathological feature of many cancers—the aggregation of mutant p53. Its ability to restore the tumor suppressor function of p53 provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this innovative compound.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. First-order rate-determining aggregation mechanism of p53 and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 9. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppre… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
